molecular formula C7H15NO B1286570 N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine CAS No. 209334-89-4

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine

Cat. No.: B1286570
CAS No.: 209334-89-4
M. Wt: 129.2 g/mol
InChI Key: XOMOOAMCPDDKCS-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analogs in Medical Research

Research into compounds structurally similar to N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine, such as various amphetamines, ketamine, and their derivatives, has highlighted their potential in medical applications, ranging from anesthesia to the treatment of psychiatric disorders. For instance, ketamine, an arylcyclohexylamine with properties akin to those expected of this compound, has been extensively studied for its rapid-acting antidepressant effects, suggesting a potential research avenue for this compound in exploring novel treatments for depression and other mood disorders (Zanda et al., 2016).

Neuropharmacology and Psychoactive Properties

Compounds like methoxetamine, which shares a similar nomenclature prefix indicating methoxy substitution on the aromatic ring, have been investigated for their psychoactive properties. These studies could inform research on this compound, particularly in understanding its potential interactions with the central nervous system and effects on cognition, perception, and mood. Methoxetamine's action as a noncompetitive NMDA receptor antagonist and its implications in neuroplasticity and neuroprotection could serve as a template for exploring the neuropharmacological profile of this compound (Zawilska, 2014).

Potential for Chemoprevention and Antioxidant Activity

Hydroxylated polymethoxyflavones, though structurally distinct, demonstrate significant chemopreventive and antioxidant activities. Their mechanisms, involving modulation of signaling pathways, gene transcription, and enzyme activity, could inspire research into the effects of this compound on oxidative stress, inflammation, and carcinogenesis. Such studies may unveil novel antioxidative or anticancer properties of this compound, contributing to the development of new therapeutic agents (Lai et al., 2015).

Exploration in Plant Science

Melatonin, known for its antioxidant and growth-promoting effects in plants, illustrates the diverse biological roles that compounds with methoxy groups, similar to this compound, can play in non-human organisms. Investigating the effects of this compound on plant physiology, stress response, and growth could open new avenues in agricultural biotechnology and plant science, potentially leading to enhanced crop resilience and productivity (Nawaz et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. Additionally, studies could investigate the synthesis of this compound from renewable resources or the development of more efficient synthetic methods .

Biochemical Analysis

Biochemical Properties

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the formation of cyclopropane rings in natural products

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that compounds with similar structures can induce programmed cell death in cancer cells

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl group is known to interact with enzymes and proteins, leading to various biochemical effects . These interactions can result in the inhibition or activation of specific enzymes, thereby influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of the compound can impact its long-term effects on cellular function . For instance, the compound’s stability in cryopreservation settings can affect its efficacy and biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments, which can impact its biological activity and efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-4-8-6-7-2-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMOOAMCPDDKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598296
Record name N-(Cyclopropylmethyl)-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209334-89-4
Record name N-(Cyclopropylmethyl)-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.